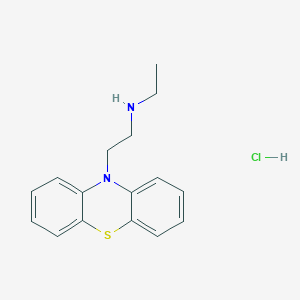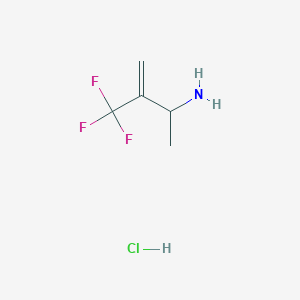![molecular formula C23H14ClF2N3 B2635601 1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-22-9](/img/structure/B2635601.png)
1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, also known as CPQ, is a heterocyclic compound that has been extensively studied for its potential as a therapeutic agent. CPQ belongs to the class of pyrazoloquinoline derivatives, which have been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Structures
- Hydrazone derivatives, closely related to pyrazolo[3,4-b]quinolines, exhibit a range of biological activities, with specific pyrazoloquinoline derivatives showing antimicrobial and antiviral properties. This highlights the potential value of new derivatives in these chemical classes (Kumara et al., 2016).
- Novel pyrazoles and pyrazolo[3,4-b]quinolines have been synthesized, characterized by various spectroscopic methods, and evaluated for their antibacterial and antitumor properties, indicating their potential in medical applications (Hamama et al., 2012).
Applications in Material Science
- Research on pyrazoloquinolines has led to the development of luminophores for electroluminescent devices, demonstrating the compound's relevance in material science and technology (Chaczatrian et al., 2004).
Antioxidant and Biological Activity
- Certain pyrazoloquinoline derivatives have been synthesized and evaluated for their antioxidant activities, with some compounds showing higher antioxidant activities than standard antioxidants, suggesting their potential use in healthcare and pharmaceuticals (Hassan et al., 2017).
Optical Properties and Quantum-Chemical Simulations
- Studies on pyrazolo[3,4-b]quinoline derivatives using experimental and quantum-chemical simulation methods have provided insights into their absorption spectra, relevant for applications in optics and photonics (Koścień et al., 2003).
Synthesis and Application in Drug Discovery
- Synthesis of pyrazoloquinolines as potential gastric H+/K+-ATPase inhibitors suggests their application in developing anti-ulcer agents, contributing to advances in medicinal chemistry (Kalayanov et al., 2010).
- Novel quinoline-chalcone and quinoline-pyrazoline hybrids, showing significant inhibition of β-hematin formation and potential antimalarial and anticancer activity, highlight the compound's importance in developing dual-action pharmaceuticals (Charris et al., 2019).
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF2N3/c1-13-7-8-16(11-19(13)24)29-23-17-9-15(25)10-20(26)22(17)27-12-18(23)21(28-29)14-5-3-2-4-6-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUHUTJFAUJTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B2635518.png)
![9-(2,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2635520.png)
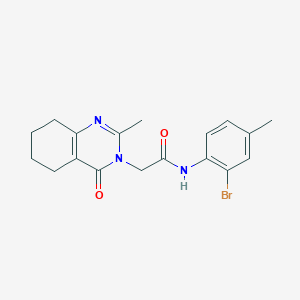
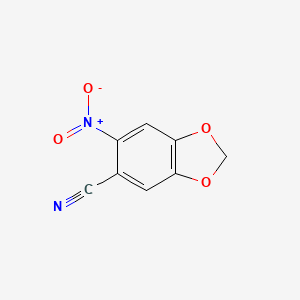
![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-methyl-1,3-thiazol-2-amine](/img/structure/B2635524.png)
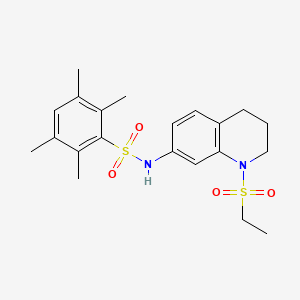
![(E)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2635528.png)
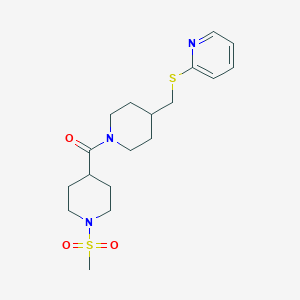
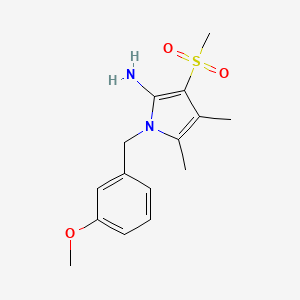
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2635534.png)
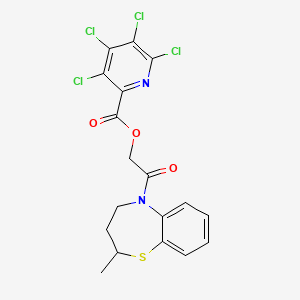
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide](/img/structure/B2635539.png)
